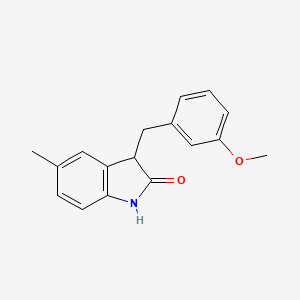
1-(2,3-dimethylphenyl)-4-(4-methylbenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-dimethylphenyl)-4-(4-methylbenzyl)piperazine, also known as DMMP, is a synthetic compound that belongs to the class of piperazine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and forensic toxicology.
科学的研究の応用
1-(2,3-dimethylphenyl)-4-(4-methylbenzyl)piperazine has been extensively studied for its potential applications in various fields. In medicinal chemistry, 1-(2,3-dimethylphenyl)-4-(4-methylbenzyl)piperazine has been investigated as a potential antidepressant, anxiolytic, and antipsychotic agent. 1-(2,3-dimethylphenyl)-4-(4-methylbenzyl)piperazine has also been studied for its potential use in the treatment of neuropathic pain and Parkinson's disease. In neuroscience, 1-(2,3-dimethylphenyl)-4-(4-methylbenzyl)piperazine has been used as a tool for studying the role of serotonin receptors in the brain. In forensic toxicology, 1-(2,3-dimethylphenyl)-4-(4-methylbenzyl)piperazine has been identified as a designer drug and has been included in various drug panels.
作用機序
1-(2,3-dimethylphenyl)-4-(4-methylbenzyl)piperazine exerts its pharmacological effects by binding to and activating serotonin receptors in the brain. Specifically, 1-(2,3-dimethylphenyl)-4-(4-methylbenzyl)piperazine has been shown to have a high affinity for the 5-HT1A and 5-HT2A receptors. Activation of these receptors leads to the modulation of various neurotransmitter systems, including dopamine, norepinephrine, and gamma-aminobutyric acid (GABA).
Biochemical and Physiological Effects:
1-(2,3-dimethylphenyl)-4-(4-methylbenzyl)piperazine has been shown to have a range of biochemical and physiological effects. In animal studies, 1-(2,3-dimethylphenyl)-4-(4-methylbenzyl)piperazine has been shown to increase the levels of dopamine and norepinephrine in the brain, leading to an increase in locomotor activity. 1-(2,3-dimethylphenyl)-4-(4-methylbenzyl)piperazine has also been shown to increase the levels of GABA in the brain, leading to a decrease in anxiety-like behavior. In addition, 1-(2,3-dimethylphenyl)-4-(4-methylbenzyl)piperazine has been shown to have analgesic effects in animal models of neuropathic pain.
実験室実験の利点と制限
1-(2,3-dimethylphenyl)-4-(4-methylbenzyl)piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high potency, allowing for the use of lower doses in experiments. However, 1-(2,3-dimethylphenyl)-4-(4-methylbenzyl)piperazine has several limitations, including its potential for abuse and toxicity. Therefore, caution should be taken when handling and using 1-(2,3-dimethylphenyl)-4-(4-methylbenzyl)piperazine in lab experiments.
将来の方向性
There are several future directions for the study of 1-(2,3-dimethylphenyl)-4-(4-methylbenzyl)piperazine. In medicinal chemistry, further studies are needed to determine the potential therapeutic applications of 1-(2,3-dimethylphenyl)-4-(4-methylbenzyl)piperazine in the treatment of various disorders. In neuroscience, further studies are needed to elucidate the role of 1-(2,3-dimethylphenyl)-4-(4-methylbenzyl)piperazine in the modulation of neurotransmitter systems. In forensic toxicology, further studies are needed to determine the prevalence of 1-(2,3-dimethylphenyl)-4-(4-methylbenzyl)piperazine as a designer drug.
合成法
1-(2,3-dimethylphenyl)-4-(4-methylbenzyl)piperazine can be synthesized using various methods, including the reductive amination of 1-(2,3-dimethylphenyl)piperazine with 4-methylbenzylamine. This reaction can be catalyzed by reducing agents such as sodium borohydride or lithium aluminum hydride. Another method involves the condensation of 2,3-dimethylphenylhydrazine with 4-methylbenzaldehyde in the presence of acetic acid and sodium acetate.
特性
IUPAC Name |
1-(2,3-dimethylphenyl)-4-[(4-methylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2/c1-16-7-9-19(10-8-16)15-21-11-13-22(14-12-21)20-6-4-5-17(2)18(20)3/h4-10H,11-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZPHVWPNBGRDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC(=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethylphenyl)-4-(4-methylbenzyl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-di-tert-butyl-4-hydroxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B6125538.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide](/img/structure/B6125543.png)
![1-benzyl-4-(3-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-3-piperidinyl}propanoyl)piperazine](/img/structure/B6125553.png)
![2-(4-iodophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole](/img/structure/B6125559.png)

![4-({2-[5-(1,4-oxazepan-4-ylcarbonyl)-2-thienyl]-1-pyrrolidinyl}methyl)-2-pyridinol](/img/structure/B6125578.png)
![({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)methyl(2-pyridinylmethyl)amine](/img/structure/B6125584.png)

![1-[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)methanamine](/img/structure/B6125608.png)
![1,1'-[(4-biphenylylmethyl)imino]di(2-propanol)](/img/structure/B6125612.png)
![1-[cyclohexyl(methyl)amino]-3-(2-{[[(1-ethyl-1H-imidazol-2-yl)methyl](methyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6125625.png)
![2-(3-methoxyphenyl)-1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}piperidine](/img/structure/B6125652.png)
![N-methyl-5-oxo-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-3-pyrrolidinecarboxamide](/img/structure/B6125655.png)
![N-(2-methyl-3-{[(3-methylphenoxy)acetyl]amino}phenyl)cyclopropanecarboxamide](/img/structure/B6125659.png)